6-Methoxymethoxy coumarin

Protecting Group Chemistry Chemoselective Deprotection Coumarin Derivatization

6-Methoxymethoxy coumarin (IUPAC: 6-(methoxymethoxy)chromen-2-one; CAS 608536-53-4; molecular formula C₁₁H₁₁₀O₄; molecular weight 206.195 g/mol) is a semi-synthetic coumarin derivative bearing a methoxymethyl (MOM) acetal protecting group at the C-6 phenolic position. This compound serves primarily as a protected synthetic intermediate derived from 6-hydroxycoumarin, where the MOM group masks the phenolic hydroxyl to enable chemoselective transformations at other positions of the coumarin scaffold.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B8401005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxymethoxy coumarin
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOCOC1=CC2=C(C=C1)OC(=O)C=C2
InChIInChI=1S/C11H10O4/c1-13-7-14-9-3-4-10-8(6-9)2-5-11(12)15-10/h2-6H,7H2,1H3
InChIKeyIUBFXPSTTULFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxymethoxy Coumarin (CAS 608536-53-4): Physicochemical Profile and Role as a Protected Coumarin Intermediate for Procurement Evaluation


6-Methoxymethoxy coumarin (IUPAC: 6-(methoxymethoxy)chromen-2-one; CAS 608536-53-4; molecular formula C₁₁H₁₁₀O₄; molecular weight 206.195 g/mol) is a semi-synthetic coumarin derivative bearing a methoxymethyl (MOM) acetal protecting group at the C-6 phenolic position . This compound serves primarily as a protected synthetic intermediate derived from 6-hydroxycoumarin, where the MOM group masks the phenolic hydroxyl to enable chemoselective transformations at other positions of the coumarin scaffold [1]. Its calculated physicochemical properties—including a predicted octanol-water partition coefficient (LogP) of approximately 1.78 and a topological polar surface area (TPSA) of 48.67 Ų —place it at a distinct intermediate point between its more polar parent 6-hydroxycoumarin and its less polar methyl ether analog 6-methoxycoumarin.

Why 6-Methoxymethoxy Coumarin Cannot Be Replaced by 6-Hydroxycoumarin or 6-Methoxycoumarin in Multi-Step Synthetic and Analytical Workflows


The MOM group at the C-6 position of 6-methoxymethoxy coumarin is not merely a bulkier substituent—it is a chemically orthogonal protecting group that fundamentally alters the reactivity, physicochemical properties, and synthetic utility of the coumarin scaffold relative to its closest analogs . Unlike the free phenolic -OH of 6-hydroxycoumarin, which is nucleophilic and acidic (pKa ≈ 7–9), the MOM-protected form is inert toward electrophiles, bases, and oxidizing agents, enabling transformations at other positions without competing side reactions [1]. Unlike 6-methoxycoumarin, whose methyl ether is essentially permanent under most synthetic conditions, the MOM group can be chemoselectively cleaved under mild acidic conditions to regenerate the free phenol in high yield, making it a true protecting group rather than a terminal functionalization [2]. Furthermore, the MOM group confers a distinct lipophilicity and polar surface area profile that does not simply interpolate between the -OH and -OMe forms; for applications requiring specific logP windows or membrane permeability characteristics, none of the simple analogs can serve as a direct surrogate without altering the experimental outcome .

Quantitative Differential Evidence for 6-Methoxymethoxy Coumarin versus Closest Analogs: LogP, PSA, Deprotection Yield, and Stability Orthogonality


Chemoselective Deprotection Yield: 86% Conversion to 6-Hydroxycoumarin under Mild Heterogeneous Acid Catalysis

6-Methoxymethoxy coumarin undergoes chemoselective deprotection to regenerate 6-hydroxycoumarin in an isolated yield of 86% when treated with silica-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) as a heterogeneous catalyst in dichloromethane at room temperature for 1.5 hours [1]. This yield is documented specifically for 6-methoxymethoxy coumarin as a representative phenolic MOM ether substrate. By comparison, the general protocol developed by Ramesh et al. (2003) reports 'excellent yields' for a range of phenolic MOM ethers under identical conditions, with the method demonstrating chemoselectivity—aliphatic MOM ethers, esters, and other acid-sensitive functionalities remain intact [2]. In contrast, deprotection of the corresponding 6-benzyloxycoumarin to 6-hydroxycoumarin typically requires hydrogenolysis (H₂, Pd/C), which carries a risk of reducing the coumarin C3–C4 double bond and may be incompatible with other reducible functional groups present in complex substrates.

Protecting Group Chemistry Chemoselective Deprotection Coumarin Derivatization

Computed LogP of 1.78: Intermediate Lipophilicity Between 6-Hydroxycoumarin and 6-Methoxycoumarin

The calculated octanol-water partition coefficient (LogP) for 6-methoxymethoxy coumarin is 1.78 , positioning it at a distinct intermediate point between the more hydrophilic 6-hydroxycoumarin (LogP = 0.65, estimated ) and the more lipophilic 6-methoxycoumarin (LogP = 1.80 ). This 1.15 log-unit increase relative to 6-hydroxycoumarin corresponds to an approximately 14-fold increase in octanol-phase partitioning, which can substantially affect membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays or in vivo models. The MOM group thus provides a lipophilicity profile nearly identical to that of the methyl ether but retains the ability to be cleaved back to the polar parent phenol.

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area of 48.67 Ų: Differentiated Hydrogen-Bonding Capacity Relative to 6-Methoxycoumarin

The topological polar surface area (TPSA) of 6-methoxymethoxy coumarin is 48.67 Ų , which is approximately 23% higher than that of 6-methoxycoumarin (TPSA = 39.44 Ų ) due to the additional oxygen atoms in the acetal-type MOM group. This elevated PSA reflects a greater capacity for hydrogen-bond acceptance (four H-bond acceptors vs. three for 6-methoxycoumarin), which can influence aqueous solubility, passive membrane permeability, and transporter recognition. For comparison, 6-hydroxycoumarin has a TPSA of 46.50 Ų with the added feature of one hydrogen-bond donor [1]. The MOM-protected form thus presents a unique profile: it retains a moderate PSA closer to the hydroxy derivative while eliminating the H-bond donor character of the phenol, which may reduce efflux transporter recognition relative to the free phenol.

Polar Surface Area Membrane Permeability Physicochemical Profiling

Orthogonal Stability Profile: MOM Ether Stability Under Basic Conditions Enables Multi-Step Synthetic Sequences Incompatible with Acetyl or Benzyl Protection

The MOM protecting group in 6-methoxymethoxy coumarin exhibits a well-established orthogonal stability profile: it is stable under basic conditions (pH > 7), nucleophilic conditions, and many transition-metal-catalyzed reactions, while being selectively cleavable under mild acidic conditions (NaHSO₄/SiO₂, room temperature) [1]. This contrasts with 6-acetoxycoumarin, whose ester linkage is readily hydrolyzed under both acidic and basic conditions, and with 6-benzyloxycoumarin, which requires hydrogenolysis (H₂, Pd/C) or strong Lewis acids for deprotection—conditions that may reduce the coumarin α,β-unsaturated lactone or be incompatible with substrates bearing alkenes or halogens [2]. The Ru-hydride catalyzed double bond migration of MOM-protected 8-allylcoumarins, followed by MOM cleavage without isolation of intermediates, exemplifies the practical utility of MOM protection in complex coumarin synthesis where the protecting group must survive metal-catalyzed reaction conditions [3].

Orthogonal Protecting Groups Multi-Step Synthesis Coumarin Functionalization

Procurement-Relevant Application Scenarios for 6-Methoxymethoxy Coumarin Based on Quantified Differentiation Evidence


Multi-Step Synthesis of C-3, C-4, or C-8 Functionalized 6-Hydroxycoumarin Derivatives Requiring Phenol Protection

In synthetic sequences targeting C-3, C-4, C-7, or C-8 functionalized 6-hydroxycoumarin derivatives, the MOM group of 6-methoxymethoxy coumarin provides orthogonal protection of the C-6 phenolic hydroxyl, enabling electrophilic aromatic substitution, cross-coupling, or cycloaddition reactions at other positions without competing O-functionalization. The documented 86% deprotection yield under mild heterogeneous NaHSO₄/SiO₂ catalysis at room temperature (see Evidence Item 1) [1] allows late-stage quantitative unmasking to the desired 6-hydroxycoumarin product. This strategy has been demonstrated in the Ru-hydride catalyzed rearrangement of MOM-protected 8-allylcoumarins where the MOM group survives the metal-catalyzed step and is subsequently cleaved without isolation of intermediates [2].

Physicochemical Property Optimization for Membrane Permeability Studies in Cellular Assays

For cell-based assays requiring a coumarin scaffold with balanced lipophilicity for passive membrane diffusion, 6-methoxymethoxy coumarin offers a LogP of approximately 1.78—nearly identical to 6-methoxycoumarin (LogP 1.80) but with the critical advantage of reversible protection (see Evidence Item 2) . This allows researchers to use the MOM-protected form for cellular uptake studies and subsequently cleave the protecting group to assess whether the free phenol alters the biological readout. The intermediate PSA of 48.67 Ų (see Evidence Item 3) also positions this compound within the favorable range for CNS permeability prediction (TPSA < 60 Ų), making it a useful tool for neuroscience-focused probe development.

Green Chemistry MOM Protection Protocols for Scalable Coumarin Intermediate Production

Recent advances in solvent-free mechanochemical MOM protection of 6-hydroxycoumarin using potassium carbonate as a base have achieved yields exceeding 85% within 15 minutes at ambient temperature, eliminating volatile organic solvents and reducing energy consumption [2]. While this specific yield was reported for the general MOM protection methodology, 6-methoxymethoxy coumarin is directly accessible via this route. Combined with the mild heterogeneous NaHSO₄/SiO₂ deprotection (see Evidence Item 1) [1], the full protection-deprotection cycle can be executed under environmentally benign conditions, offering a sustainable alternative to traditional MOM-Cl/pyridine protocols for procurement of larger quantities.

Chemoselective Probe Design Requiring Acid-Labile Phenolic Protection in the Presence of Base-Labile Functionalities

When designing coumarin-based fluorescent probes or affinity labels that incorporate base-sensitive functionalities (e.g., esters, certain amides, or silyl ethers), the MOM group of 6-methoxymethoxy coumarin provides a critical advantage over acetyl protection (see Evidence Item 4) [1]. The MOM ether is stable under the basic conditions commonly used for esterification, amidation, or silyl protection steps, whereas 6-acetoxycoumarin would undergo premature hydrolysis under identical conditions. The subsequent MOM cleavage with NaHSO₄/SiO₂ at room temperature selectively removes the MOM group without affecting base-labile functionalities, enabling a convergent synthetic strategy that would be unworkable with unprotected 6-hydroxycoumarin or acetyl-protected intermediates.

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